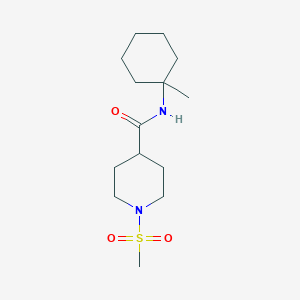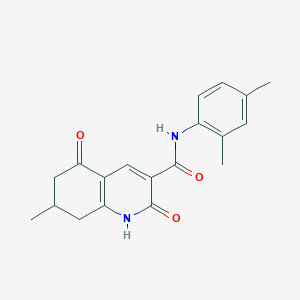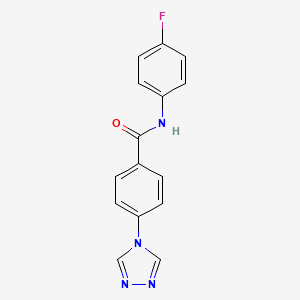![molecular formula C19H16N4O B5304800 {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5304800.png)
{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a complex organic molecule with a unique structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and insulin resistance. It also activates certain immune cells that are responsible for fighting off infections and diseases.
Biochemical and Physiological Effects
{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It also reduces tumor growth by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and metastasis. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways without affecting other cellular processes. However, one of the limitations of using this compound is its complex structure, which makes it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the study of {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol. One direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its effects on the gut microbiome and its potential use in treating gut-related diseases such as inflammatory bowel disease. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol is a complex organic compound that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an interesting compound to study. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive understanding of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of {3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol is a complex process that requires several steps. The most common method for synthesizing this compound is through the reaction of 2-(1-phenyl-1H-pyrazol-5-yl) imidazole with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
Eigenschaften
IUPAC Name |
[3-[2-(2-phenylpyrazol-3-yl)imidazol-1-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-14-15-5-4-8-17(13-15)22-12-11-20-19(22)18-9-10-21-23(18)16-6-2-1-3-7-16/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDFAXLKRVWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CN3C4=CC=CC(=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)
![N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5304758.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5304772.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![N-(3-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5304807.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5304810.png)
![4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5304812.png)
![3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)